3(4H)-Quinazolineacetamide, 4-oxo-
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9(14)5-13-6-12-8-4-2-1-3-7(8)10(13)15/h1-4,6H,5H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURQMXYRTCZABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167593 | |
| Record name | 3(4H)-Quinazolineacetamide, 4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16347-71-0 | |
| Record name | 4-Oxo-3(4H)-quinazolineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16347-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(4H)-Quinazolineacetamide, 4-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016347710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(4H)-Quinazolineacetamide, 4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies for 3 4h Quinazolineacetamide, 4 Oxo and Its Analogues
Established Synthetic Routes to the 4-Oxo-Quinazolineacetamide Core Moiety
The formation of the fundamental 4-oxo-quinazolineacetamide structure can be achieved through several reliable synthetic pathways. These methods include classical cyclocondensation reactions, modern multicomponent strategies, and direct functionalization of a pre-formed quinazoline (B50416) ring.
Cyclocondensation Approaches, including Niementowski Quinazoline Synthesis
Cyclocondensation reactions are a cornerstone for the synthesis of the quinazolin-4(3H)-one scaffold. The most prominent among these is the Niementowski quinazoline synthesis, first reported by Stefan Niementowski in 1895. Current time information in Bangalore, IN.acs.org This method involves the thermal condensation of an anthranilic acid with an amide to form the 4-oxo-3,4-dihydroquinazoline ring system. Current time information in Bangalore, IN.tandfonline.com While effective, this synthesis often requires high temperatures and can be time-consuming. nih.gov
Modern adaptations of this classical reaction have been developed to improve efficiency. For instance, the use of microwave irradiation (MWI) has been shown to significantly accelerate the Niementowski reaction, often leading to higher yields and purity under solvent-free conditions. nih.gov One approach involves the reaction of anthranilic acid with formamide, which can serve as both the reactant and a fusion accelerator, to produce the 3H-quinazolin-4-one core. nih.gov
A related cyclization strategy is the Radziszewski reaction, which can form quinazolin-4(3H)-ones through the oxidation of o-amidobenzonitriles with alkaline hydroperoxide. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Quinazolinone Synthesis
| Reaction Name | Starting Materials | Key Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Niementowski Synthesis | Anthranilic acid, Amides | Thermal heating | 4-Oxo-3,4-dihydroquinazolines | Current time information in Bangalore, IN., acs.org |
| Microwave-Assisted Niementowski | Anthranilic acid, Formamide | Microwave irradiation, Solvent-free | 3H-Quinazolin-4-one | nih.gov |
| Niementowski Modification | Isatoic anhydride, Amine/Amide | Heating/MWI | Quinazolinone scaffold | nih.gov |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules like quinazolinones. nih.govresearchgate.net These reactions are valued for their high atom economy, mild reaction conditions, and ability to rapidly generate structural diversity. nih.gov
One notable MCR is the Ugi four-component reaction (Ugi-4CR), which has been utilized to construct diverse polycyclic quinazolinone scaffolds. nih.gov In one approach, an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation can yield the desired quinazolinone core. nih.gov Another pathway involves using cyanamide (B42294) as the amine component in the Ugi-4CR, followed by a radical-induced cyclization. nih.gov
Other MCR strategies include copper-catalyzed three-component reactions of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes to produce quinazolinones functionalized with 1,2,3-triazoles. researchgate.net Furthermore, sustainable methods employing magnetically recoverable palladium catalysts have been developed for the coupling of aryl iodides, a carbonyl source, and 2-aminobenzamide, aligning with the principles of green chemistry. organic-chemistry.org
Table 2: Overview of Multicomponent Strategies for Quinazolinone Synthesis
| MCR Type | Key Reactants | Catalyst/Conditions | Key Feature | Reference(s) |
|---|---|---|---|---|
| Ugi-4CR based | Aldehyde, Amine, Carboxylic acid, Isocyanide | Two-step protocol (e.g., Pd-catalyzed annulation) | Rapid assembly of polycyclic systems | nih.gov |
| Copper-Catalyzed 3-Component | 2-Azidobenzaldehyde, Anthranilamide, Terminal alkyne | CuI, Et3N, DMSO | Forms triazole-functionalized quinazolinones | researchgate.net |
| Palladium-Catalyzed MCR | Aryl iodide, Carbonyl source, 2-Aminobenzamide | Magnetically recoverable Pd catalyst, PEG/water | Sustainable, high-yield, green chemistry | organic-chemistry.org |
Direct Alkylation and Acylation Procedures
The acetamide (B32628) side chain of 3(4H)-Quinazolineacetamide, 4-oxo- is commonly introduced onto a pre-existing quinazolin-4(3H)-one ring via direct alkylation. This nucleophilic substitution reaction typically targets the nitrogen atom at the N-3 position.
The standard procedure involves reacting quinazolin-4(3H)-one with a suitable alkylating agent, such as 2-chloroacetamide (B119443) or ethyl chloroacetate (B1199739), in the presence of a base. juniperpublishers.comnih.gov Common bases used for this transformation include potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in an aprotic solvent like dimethylformamide (DMF). nih.govjuniperpublishers.com The reaction proceeds via deprotonation of the N-3 amide proton, followed by nucleophilic attack on the electrophilic carbon of the alkylating agent. When ethyl chloroacetate is used, the resulting product is an ethyl acetate (B1210297) derivative, which can then be converted to the final acetamide through amidation. nih.gov Studies have shown that this N-alkylation is generally regioselective over O-alkylation. juniperpublishers.com
Table 3: Conditions for N-3 Alkylation of Quinazolin-4(3H)-one
| Alkylating Agent | Base | Solvent | Temperature | Product Type | Reference(s) |
|---|---|---|---|---|---|
| Ethyl chloroacetate | K2CO3 | DMF | Heating | N-3-alkylated ester | juniperpublishers.com, nih.gov |
| Ethyl 6-bromohexanoate | K2CO3 | DMF | - | N-3-alkylated ester | juniperpublishers.com |
| Benzyl chloride | K2CO3 | DMF | 100°C | N-3-benzylated quinazolinone | juniperpublishers.com |
| 2-Chloroacetamide | - | - | - | N-3-acetamide derivative | nih.gov |
Advanced Derivatization Techniques for Structural Diversification
To explore the chemical space and potential applications of 3(4H)-Quinazolineacetamide, 4-oxo-, extensive derivatization is often performed. These modifications can be made to the N-3 side chain or directly on the quinazoline ring system.
N-Substitution and Side Chain Modifications
The acetamide side chain at the N-3 position offers a prime location for structural modifications. The terminal amide can be substituted with various functional groups to create a library of analogues. For example, by reacting the precursor N-3 acetic acid or its ester with different primary or secondary amines, a wide range of N-substituted acetamides can be synthesized. nih.gov
Further modifications include converting the N-3 acetic acid to an acetohydrazide. This is typically achieved by reacting the corresponding ethyl or methyl ester with hydrazine (B178648) hydrate. mdpi.com The resulting acetohydrazide serves as a versatile intermediate that can be further reacted with aldehydes or other electrophiles to generate more complex side chains, such as Schiff bases. mdpi.com These derivatization strategies are crucial for tuning the physicochemical properties of the parent molecule.
Table 4: Examples of Side Chain Derivatization
| Precursor | Reagent | Product Type | Reference(s) |
|---|---|---|---|
| 2-((4-Oxo-3-aryl-3,4-dihydroquinazolin-2-yl)thio)acetic acid ethyl ester | Hydrazine hydrate | Acetohydrazide derivative | mdpi.com |
| Acetohydrazide derivative | Aryloxybenzaldehydes | N'-benzylidene-acetohydrazide | mdpi.com |
| Propargylated quinazolinone | Various azides | Triazole-acetamide derivative | nih.gov |
| 2-(2-Methoxy-4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetic acid | Substituted anilines | N-phenyl acetamide derivatives | nih.gov |
Substitutions on the Quinazoline Ring System (e.g., C-2, C-6, C-8 positions)
The quinazoline ring itself provides multiple sites for substitution, allowing for systematic modification of the core structure. The C-2, C-6, and C-8 positions are commonly targeted for functionalization.
C-2 Position: The C-2 position is frequently modified to introduce a wide variety of substituents. This can be achieved during the initial synthesis, for instance, by using substituted benzamides or aldehydes in cyclocondensation or multicomponent reactions. Transition-metal catalyzed C-H activation techniques have also emerged as powerful tools to introduce alkyl or aryl groups at the C-2 position. juniperpublishers.com For quinazolines bearing a leaving group like a chloro or sulfonyl group at C-2, nucleophilic aromatic substitution (SNAr) can be employed to introduce amines and other nucleophiles. juniperpublishers.com
C-6 and C-8 Positions: The benzene (B151609) portion of the quinazoline ring can also be functionalized. Electrophilic substitution reactions, such as nitration, tend to occur at the C-6 and C-8 positions. For example, placing a nitro group at the C-6 position has been shown to be a key modification in certain contexts. Substitutions at these positions are often introduced via the corresponding substituted anthranilic acid precursor during the primary ring synthesis. Recent advances in C-H functionalization catalyzed by transition metals have provided direct routes to modify these positions on the pre-formed quinazoline scaffold.
Table 5: Selected Ring Substitution Strategies
| Position | Method | Reagents/Catalyst | Substituent Type | Reference(s) |
|---|---|---|---|---|
| C-2 | Nucleophilic Aromatic Substitution | Amines, Azides | Amino, Azido | juniperpublishers.com |
| C-2 | C-H Activation | Transition-metal catalysts | Alkyl, Aryl | juniperpublishers.com, |
| C-6 | Electrophilic Nitration | Fuming nitric acid, H2SO4 | Nitro | , |
| C-6 / C-8 | From Precursor | Substituted anthranilic acid | Various (e.g., halogens, alkyls) |
| Ring System | C-H Arylation/Amination etc. | Transition-metal catalysts | Aryl, Amino, Thio, etc. | |
Development of Hybrid Molecules and Conjugates
The strategy of creating hybrid molecules and conjugates incorporating the 3(4H)-Quinazolineacetamide, 4-oxo- scaffold is a prominent area of research. This approach aims to combine the pharmacophoric features of the quinazolinone nucleus with other biologically active moieties to enhance therapeutic potential or to introduce novel mechanisms of action.
One notable approach involves the conjugation of quinazolinone derivatives with other heterocyclic systems. For instance, a multi-step reaction has been developed to synthesize quinazolinone-1,3,4-oxadiazole conjugates. nih.gov This synthesis begins with the preparation of 3-amino-4(3H)quinazolinone derivatives, which are then reacted with chloroacetyl chloride to yield an intermediate, 2-chloro-N-(4-oxo-2-substituted-quinazolin-3(4H)-yl)acetamide. nih.gov This intermediate is subsequently treated with a thiol-containing 1,3,4-oxadiazole (B1194373) derivative to furnish the final hybrid molecule. nih.gov The rationale behind this conjugation is to leverage the reported anticancer activities of both the quinazolinone and the 1,3,4-oxadiazole rings. nih.gov
Another significant area of development is the synthesis of conjugates with sulfonamide groups. Researchers have reported the synthesis of novel metanilamide-based derivatives bearing a 2-mercapto-4-oxo-4H-quinazolin-3-yl moiety. organic-chemistry.org These compounds are synthesized through straightforward condensation procedures and have been investigated for their inhibitory potency against human carbonic anhydrase isoforms, some of which are associated with tumors. organic-chemistry.org
The following table summarizes representative examples of synthetic strategies for developing hybrid molecules and conjugates of 3(4H)-Quinazolineacetamide, 4-oxo- analogues.
| Starting Material (Quinazolinone Core) | Conjugated Moiety | Synthetic Approach | Resulting Hybrid/Conjugate |
| 3-Amino-4(3H)quinazolinone derivatives | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | Multi-step synthesis involving an acetamide linker | Quinazolinone-1,3,4-oxadiazole conjugates |
| Anthranilic acid derivatives | Metanilamide | Condensation reactions | 3-(2-mercapto-4-oxo-4H-quinazolin-3-yl)-benzenesulfonamides |
Table 1: Synthetic Strategies for Hybrid Molecules and Conjugates
Stereochemical Considerations in the Synthesis of Chiral Analogues
The introduction of chirality into molecules related to 3(4H)-Quinazolineacetamide, 4-oxo- is a critical aspect of medicinal chemistry, as different enantiomers of a chiral drug can exhibit significantly different biological activities and metabolic profiles. While specific stereoselective syntheses for 3(4H)-Quinazolineacetamide, 4-oxo- are not extensively detailed in the literature, general principles for creating chiral quinazolinone analogues are well-established.
One common strategy is the introduction of a new chiral center into the quinazolinone scaffold. For example, new 2,3-disubstituted-4(3H)quinazolinone derivatives have been synthesized from anthranilic acid in a multi-step process that introduces a chiral center on the aliphatic side chain. nih.gov
Another key aspect of stereochemical control is the separation of enantiomers from a racemic mixture, a process known as chiral resolution. wikipedia.org For quinazolinone derivatives, this can be achieved using chiral chromatography. nih.govregistech.com For instance, the enantiomers of imidazo-quinazoline-dione derivatives have been successfully separated using a quinine (B1679958) tert-butyl-carbamate-based chiral stationary phase (CSP) in normal phase liquid chromatography. nih.gov The efficiency of this separation is influenced by factors such as the mobile phase composition and the nature of substituents on the quinazolinone framework. nih.gov
The primary methods for obtaining chiral analogues of quinazolinones can be summarized as follows:
Asymmetric Synthesis: Employing chiral starting materials, reagents, or catalysts to stereoselectively create one enantiomer.
Chiral Resolution: Separating a racemic mixture into its individual enantiomers. This is often accomplished through the formation of diastereomeric salts with a chiral resolving agent or by using chiral chromatography. wikipedia.org
The choice of method depends on various factors, including the specific structure of the target molecule and the desired scale of the synthesis.
Challenges and Future Directions in Synthetic Accessibility and Process Optimization
Despite the significant progress in the synthesis of quinazolinone derivatives, several challenges remain, and future research is directed towards developing more efficient, sustainable, and scalable synthetic processes.
There is a growing emphasis on the use of greener and more sustainable synthetic methods. This includes the use of environmentally benign solvents, catalyst-free reaction conditions, and energy-efficient processes. acs.org For instance, a sustainable approach for the synthesis of quinazolin-4(3H)-one has been developed using dimethyl sulfoxide (B87167) (DMSO) as a carbon source and hydrogen peroxide (H2O2) as a green oxidant. acs.org The development of organocatalyzed multicomponent reactions also represents a move towards more eco-friendly synthetic strategies.
Process optimization is another critical area for future research. This involves refining reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize yield and purity while minimizing costs and environmental impact. The optimization of synthetic routes for key intermediates is also crucial for the efficient production of the final target compounds.
Future directions in the synthesis of 3(4H)-Quinazolineacetamide, 4-oxo- and its analogues are likely to focus on:
Developing novel catalytic systems: This includes the use of transition metals and organocatalysts to achieve higher efficiency and selectivity. acs.org
Exploring multicomponent reactions: These reactions offer a powerful tool for rapidly building molecular complexity from simple starting materials.
Applying flow chemistry: Continuous flow reactors can offer advantages in terms of safety, scalability, and process control compared to traditional batch synthesis.
Computational modeling: In silico studies can aid in the design of more efficient synthetic routes and in predicting the properties of novel derivatives.
Structure Activity Relationship Sar Studies of 3 4h Quinazolineacetamide, 4 Oxo Derivatives
Influence of Substituent Nature and Positional Isomerism on Biological Activity Profiles
The biological activity of 4-oxo-quinazoline derivatives is significantly modulated by the nature and position of substituents on the quinazoline (B50416) core and the acetamide (B32628) side chain.
Aromatic and Heteroaromatic Substitutions
The introduction of various aromatic and heteroaromatic rings has been a key strategy in exploring the SAR of 4-oxo-quinazoline derivatives. Research has shown that substitutions at the N-3 position of the quinazoline ring with different aromatic moieties can lead to a wide spectrum of biological activities, including antimicrobial and anticancer effects.
For instance, a series of 3-(substituted-phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones demonstrated that the electronic properties of the substituent on the phenyl ring influence their activity. Compounds bearing electron-donating groups, such as methoxy, on the phenyl ring have been reported to exhibit significant biological activities. The position of these substituents is also crucial; for example, moving a substituent from the ortho to the meta or para position can drastically alter the compound's efficacy.
Heteroaromatic substitutions also play a vital role. The incorporation of five or six-membered heterocyclic rings, such as furan, thiophene, or pyridine, can enhance the biological profile of the parent compound. These rings can participate in additional hydrogen bonding or other non-covalent interactions with biological targets, thereby increasing binding affinity.
Alkyl and Alkenyl Chain Modifications
Modifications involving alkyl and alkenyl chains on the quinazoline framework have been explored to tune the lipophilicity and steric properties of the molecules, which in turn affects their pharmacokinetic and pharmacodynamic profiles. The length and branching of these chains are critical determinants of biological activity.
Studies on 2-substituted-4(3H)-quinazolinone derivatives have shown that increasing the length of an alkyl chain at the 2-position can lead to a corresponding increase in activity up to a certain point, after which a further increase in chain length may become detrimental. This suggests the presence of a hydrophobic pocket of a specific size in the target receptor.
The introduction of unsaturation in the form of alkenyl chains can also impact activity. The double bond can introduce conformational rigidity and potential for different types of interactions, such as π-π stacking, which might be beneficial for binding to the target.
Halogenation Effects on Biological Potency and Selectivity
Halogen atoms, owing to their unique electronic and steric properties, are frequently incorporated into drug candidates to enhance their biological potency and selectivity. In the context of 4-oxo-quinazoline derivatives, halogenation has been shown to be a powerful tool in modulating their activity.
The introduction of halogens like chlorine, bromine, or fluorine at various positions of the quinazoline ring or on the N-3 substituent can significantly influence the compound's electronic distribution and its ability to form halogen bonds with target proteins. For example, the presence of a chlorine atom at the 6-position of the quinazoline ring has been associated with enhanced anticonvulsant activity in some series of compounds. Similarly, fluorination can improve metabolic stability and membrane permeability.
The position of the halogen is also of paramount importance. A halogen at one position might lead to a significant increase in potency, while the same halogen at a different position could render the compound inactive or even toxic. This highlights the intricate nature of the interactions between the ligand and its biological target.
Impact of Stereochemistry on Structure-Activity Relationships
While many early studies on quinazoline derivatives did not extensively explore stereochemistry, more recent research has highlighted its critical role in determining biological activity. When a chiral center is present in the molecule, the different enantiomers or diastereomers can exhibit vastly different pharmacological profiles.
This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which have chiral binding pockets. One enantiomer may fit perfectly into the binding site and elicit the desired response, while the other enantiomer may have a much lower affinity or even bind to a different target, potentially leading to off-target effects.
For example, in a series of quinazoline derivatives bearing a chiral side chain, it was observed that the (R)-enantiomer was significantly more potent as an inhibitor of a particular enzyme than the (S)-enantiomer. This underscores the importance of synthesizing and testing enantiomerically pure compounds during the drug discovery process.
Scaffold Hopping and Bioisosteric Replacement Strategies in Quinazoline Derivatives
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the desired biological activity. These approaches have been successfully applied to the quinazoline scaffold.
Scaffold hopping involves replacing the central quinazoline core with a structurally different moiety that maintains the key pharmacophoric features required for biological activity. This can lead to the discovery of compounds with novel intellectual property, improved pharmacokinetic profiles, or different side-effect profiles. For instance, a pyrazolopyrimidine scaffold might be used to replace the quinazoline ring if it can present the necessary substituents in a similar spatial orientation.
Bioisosteric replacement, on the other hand, involves substituting a specific functional group or substituent with another group that has similar physical or chemical properties. A classic example is the replacement of a carboxylic acid group with a tetrazole to improve metabolic stability and oral bioavailability. In the context of 4-oxo-quinazoline derivatives, a thione group (C=S) might be used as a bioisostere for the ketone group (C=O) at the 4-position, leading to 4-thioxo-quinazoline derivatives with potentially different biological activities or selectivities.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
For 4-oxo-quinazoline derivatives, various QSAR studies have been conducted to understand the key molecular descriptors that govern their activity against different biological targets. These descriptors can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
A typical QSAR study involves the following steps:
Data Set Selection: A series of quinazoline derivatives with known biological activities is selected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
Lack of Specific Research Data Precludes a Detailed Computational Analysis of 3(4H)-Quinazolineacetamide, 4-oxo-
The quinazolinone scaffold is a well-recognized pharmacophore, and numerous studies have explored the synthesis, biological activity, and in silico properties of its various substituted analogues. These investigations frequently employ computational techniques to understand the structure-activity relationships of these derivatives. However, specific and detailed computational analyses—including molecular docking simulations for target identification, quantum chemical calculations for electronic structure, molecular dynamics simulations for conformational insights, and rational design approaches—are consistently reported for more complex derivatives rather than the unsubstituted parent compound, 3(4H)-Quinazolineacetamide, 4-oxo-.
For instance, available research details the molecular docking of quinazolinone derivatives bearing various substituents to identify potential interactions with biological targets such as enzymes and receptors. Similarly, theoretical studies using methods like Density Functional Theory (DFT) have been applied to substituted quinazolinones to elucidate their electronic properties. However, these findings are specific to the respective derivatives and cannot be extrapolated to accurately describe the parent compound .
Due to the strict requirement to focus exclusively on 3(4H)-Quinazolineacetamide, 4-oxo- and the absence of specific data in the scientific literature for this exact molecule, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline. Generating content for the specified sections without supporting research would lead to speculation and would not meet the standards of scientific accuracy.
Therefore, until dedicated computational studies on 3(4H)-Quinazolineacetamide, 4-oxo- are published, a detailed analysis as requested cannot be responsibly constructed.
Analytical and Spectroscopic Characterization Techniques in Research on 3 4h Quinazolineacetamide, 4 Oxo
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR)—researchers can map out the carbon-hydrogen framework and deduce the connectivity of atoms.
For 3(4H)-Quinazolineacetamide, 4-oxo-, ¹H NMR spectroscopy would provide critical information. The spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals indicates the electronic environment of the protons. For instance, the aromatic protons on the fused benzene (B151609) ring would appear in a specific downfield region, while the protons of the methylene (B1212753) (-CH₂-) and amide (-NH₂) groups in the acetamide (B32628) side chain would have their own characteristic shifts. Furthermore, the splitting patterns (multiplicity) of these signals, arising from spin-spin coupling, would reveal the number of neighboring protons, allowing for the definitive assignment of the side chain's position on the quinazoline (B50416) ring.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. This is particularly useful for identifying the carbonyl carbons (C=O) of the quinazolinone ring and the acetamide group, which appear at the far downfield end of the spectrum due to their significant deshielding. The number of signals in the aromatic region confirms the structure of the bicyclic system.
Table 1: Expected ¹H and ¹³C NMR Data for 3(4H)-Quinazolineacetamide, 4-oxo-
| Technique | Information Provided | Expected Observations for 3(4H)-Quinazolineacetamide, 4-oxo- |
| ¹H NMR | Number of unique protons, electronic environment, and neighboring protons. | Signals for aromatic protons, a singlet for the N-CH₂-C=O group, and a signal for the amide NH₂ protons. |
| ¹³C NMR | Number of unique carbon atoms and their functional group type. | Signals for two distinct carbonyl carbons (amide and quinazolinone), carbons of the aromatic ring, and the methylene carbon. |
| 2D NMR (e.g., COSY, HSQC) | Correlation between protons and carbons to confirm connectivity. | Cross-peaks would definitively link protons to their directly attached carbons and to neighboring protons, confirming the overall structure. |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound with high accuracy. In a typical MS experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured. For 3(4H)-Quinazolineacetamide, 4-oxo-, which has a molecular formula of C₁₀H₉N₃O₂, the expected monoisotopic mass is approximately 203.07 g/mol . High-resolution mass spectrometry (HRMS) could confirm this mass to within a few parts per million, providing unequivocal evidence for the elemental composition.
Beyond molecular weight, MS provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, stable fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure. For 3(4H)-Quinazolineacetamide, 4-oxo-, expected fragmentation pathways would likely involve the cleavage of the acetamide side chain, providing further confirmation of the compound's identity.
Table 2: Expected Mass Spectrometry Data for 3(4H)-Quinazolineacetamide, 4-oxo-
| Analysis Type | Information Provided | Expected Result for 3(4H)-Quinazolineacetamide, 4-oxo- |
| Molecular Ion Peak (M+) | Confirms the molecular weight of the compound. | A prominent peak at m/z ≈ 203. |
| High-Resolution MS | Provides the exact elemental composition. | Confirms the formula C₁₀H₉N₃O₂. |
| Fragmentation Pattern | Offers clues about the molecular structure. | Fragments corresponding to the loss of the acetamide group or parts of it, and fragmentation of the quinazolinone ring. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each type of bond and functional group absorbs at a characteristic frequency.
In the IR spectrum of 3(4H)-Quinazolineacetamide, 4-oxo-, several key absorption bands would be anticipated. The most prominent would be the strong absorptions corresponding to the carbonyl (C=O) stretching vibrations. Due to the different chemical environments, the amide carbonyl and the quinazolinone carbonyl would likely appear as two distinct, strong peaks in the region of 1650-1750 cm⁻¹. The N-H bonds of the primary amide would also give rise to characteristic stretching bands around 3200-3400 cm⁻¹. Additionally, C-H stretches from the aromatic ring and the methylene group, as well as C=C and C=N stretching vibrations from the heterocyclic ring, would be visible.
Table 3: Expected IR Absorption Bands for 3(4H)-Quinazolineacetamide, 4-oxo-
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Amide (N-H) | Stretching | 3200 - 3400 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aliphatic (C-H) | Stretching | 2850 - 2960 |
| Carbonyl (C=O) | Stretching | 1650 - 1750 (two distinct bands expected) |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
X-ray Crystallography for Precise Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional arrangement in the solid state. This technique is contingent on the ability to grow a suitable single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern.
Mathematical analysis of this pattern allows for the calculation of the precise position of every atom in the crystal lattice. For 3(4H)-Quinazolineacetamide, 4-oxo-, an X-ray crystal structure would provide highly accurate data on bond lengths, bond angles, and torsional angles. It would also reveal intermolecular interactions, such as hydrogen bonding between the amide group of one molecule and the carbonyl oxygen of a neighboring molecule, which govern the crystal packing arrangement.
Electrochemical Studies for Understanding Redox Properties and Behavior
Electrochemical studies, such as cyclic voltammetry, are used to investigate the redox properties of a compound—its ability to be oxidized (lose electrons) or reduced (gain electrons). These properties are important for understanding potential applications in areas like materials science or for predicting metabolic pathways.
For 3(4H)-Quinazolineacetamide, 4-oxo-, the electrochemically active part of the molecule is the quinazolinone ring system. By applying a varying potential and measuring the resulting current, researchers could determine the potentials at which the compound undergoes oxidation or reduction. The reversibility of these processes provides insight into the stability of the resulting radical ions. Such studies would characterize the electron-donating or electron-accepting nature of the molecule, which is a key aspect of its chemical reactivity.
Future Perspectives and Research Trajectories for 3 4h Quinazolineacetamide, 4 Oxo
Development of Novel and Sustainable Synthetic Methodologies for Structurally Complex Analogues
The creation of structurally diverse quinazoline (B50416) libraries is fundamental to exploring their therapeutic potential. Future efforts will increasingly focus on the development of novel and sustainable synthetic methodologies to access complex analogues of 3(4H)-Quinazolineacetamide, 4-oxo-. Conventional methods, while effective, often rely on harsh reaction conditions and can generate significant chemical waste. mdpi.com
A key direction is the adoption of "green" chemistry principles. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, visible light-driven photocatalysis using natural dyes like curcumin (B1669340) to sensitize titanium dioxide nanoparticles has emerged as a sustainable approach for synthesizing quinazoline derivatives. mdpi.com This method offers high efficiency, with product yields of up to 97% achieved in a short reaction time under optimized conditions. mdpi.com Furthermore, the development of recyclable nano-catalysts, such as magnetic modified graphene oxide supported with copper, provides an efficient and environmentally friendly route for the one-pot synthesis of quinazolines under solvent-free conditions. nih.gov Such catalysts can be easily separated and reused multiple times without a significant loss in efficacy. nih.gov
Another promising avenue is the use of earth-abundant metal catalysts, such as manganese, to facilitate the synthesis of quinazolines through acceptorless dehydrogenative coupling reactions. acs.orgacs.org These methods are atom-economical and produce only water and molecular hydrogen as byproducts, representing a significant step towards sustainable chemical manufacturing. acs.org The exploration of cascade reactions, where multiple bond-forming events occur in a single operation, will also be crucial for the efficient construction of complex quinazoline frameworks.
Advanced Mechanistic Elucidation of Biological Activities at a Systems Level
A deeper understanding of how 3(4H)-Quinazolineacetamide, 4-oxo- and its derivatives exert their biological effects is paramount for their rational design and clinical translation. Future research will move beyond studying interactions with single molecular targets to a more holistic, systems-level understanding of their mechanisms of action.
This will involve the use of advanced "omics" technologies, including genomics, proteomics, and metabolomics, to create comprehensive profiles of the cellular changes induced by these compounds. By analyzing the global impact on gene expression, protein levels, and metabolic pathways, researchers can identify novel targets and signaling networks modulated by quinazoline derivatives.
For example, studies have shown that certain quinazoline derivatives can induce apoptosis in cancer cells through the production of reactive oxygen species (ROS) and by modulating both intrinsic and extrinsic apoptotic pathways. nih.gov A systems-level approach would further investigate the downstream effects of ROS production and the intricate interplay between different cell death pathways. Understanding these complex interactions will be critical for predicting both the efficacy and potential off-target effects of new drug candidates.
Exploration of New Biological Targets and Untapped Disease Areas for Quinazoline Derivatives
The versatility of the quinazoline scaffold allows for its interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.govnih.gov While much of the focus has been on their anticancer properties, particularly as inhibitors of protein kinases like the epidermal growth factor receptor (EGFR), future research will undoubtedly explore new biological targets and untapped disease areas. nih.govnih.gov
Beyond cancer, quinazolines have demonstrated potential in treating a variety of conditions, including inflammatory diseases, neurodegenerative disorders, and infectious diseases. nih.govnih.govnih.gov For instance, certain quinazoline derivatives have been shown to possess anti-inflammatory, analgesic, and antimicrobial activities. nih.govnih.gov A recent study highlighted the potential of a novel quinazoline derivative, SH-340, in treating atopic dermatitis by enhancing skin barrier function and inhibiting key inflammatory signaling pathways. nih.gov
The exploration of new targets will be driven by a combination of computational and experimental approaches. Molecular docking studies can predict the binding of quinazoline derivatives to a wide range of proteins, while high-throughput screening assays can experimentally validate these predictions. ontosight.ai This will open up new avenues for the application of 3(4H)-Quinazolineacetamide, 4-oxo- and its analogues in therapeutic areas with significant unmet medical needs.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of quinazoline-based therapeutics will be no exception. springernature.comnih.gov These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates with improved potency and selectivity. mdpi.com
Furthermore, AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with favorable drug-like profiles. mdpi.comnih.gov By integrating AI and ML into the design-make-test-analyze cycle, researchers can significantly accelerate the discovery and optimization of new quinazoline-based drugs. springernature.com
Collaborative Research Initiatives in Quinazoline Chemical Biology and Translational Science
The journey from a promising chemical compound to a clinically approved drug is a long and complex process that requires a multidisciplinary and collaborative effort. The future success of 3(4H)-Quinazolineacetamide, 4-oxo- and its derivatives will depend on the establishment of strong collaborative research initiatives that bridge the gap between fundamental chemical biology and translational science.
These collaborations will bring together experts from academia, industry, and clinical research to work on shared goals. Academic researchers can contribute their expertise in novel synthetic methodologies and mechanistic studies, while pharmaceutical companies can provide the resources and infrastructure for large-scale screening, lead optimization, and clinical development.
Translational science, which focuses on converting basic scientific discoveries into practical applications for human health, will be a key component of these initiatives. This will involve rigorous preclinical testing of promising quinazoline derivatives in relevant disease models and the design of well-controlled clinical trials to evaluate their safety and efficacy in patients. By fostering a collaborative ecosystem, the scientific community can maximize the chances of translating the therapeutic potential of quinazoline compounds into tangible benefits for patients worldwide. mdpi.com
Q & A
Basic: What are the common synthetic routes for 3(4H)-Quinazolineacetamide, 4-oxo- derivatives, and what critical parameters influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, substitution, and functionalization. For example:
- Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives under acidic conditions.
- Step 2: Acetamide group introduction via nucleophilic substitution or coupling reactions.
- Step 3: Purification via column chromatography or recrystallization.
Critical parameters include temperature control (e.g., 80–100°C for cyclization), solvent polarity (DMF or THF for solubility), and catalyst selection (e.g., p-toluenesulfonic acid for regioselectivity) .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing 3(4H)-Quinazolineacetamide derivatives?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions and hydrogen bonding patterns (e.g., 6.5–8.5 ppm aromatic protons).
- Mass Spectrometry (HRMS): Validates molecular weight with <2 ppm error.
- HPLC: Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced: How can researchers resolve contradictions in reported biological activity data for quinazolinone derivatives?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences) or compound stability . Solutions include:
- Standardized Protocols: Use WHO-recommended cell lines (e.g., HepG2 for cytotoxicity).
- Stability Studies: Monitor degradation via HPLC under varying pH/temperature .
- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to compare datasets across studies .
Advanced: What in vitro and in vivo models are optimal for evaluating the anti-inflammatory potential of 4-oxo-quinazolineacetamide derivatives?
Methodological Answer:
- In Vitro:
- COX-2 inhibition assays (IC determination via ELISA).
- NF-κB pathway analysis in RAW 264.7 macrophages.
- In Vivo:
- Carrageenan-induced paw edema in rats (dose range: 10–50 mg/kg).
- Cytokine profiling (IL-6, TNF-α) via multiplex assays .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of 4-oxo-quinazolineacetamide derivatives for antimicrobial activity?
Methodological Answer:
- Key Modifications:
- R1 (Quinazoline C-6): Bromo/chloro substituents enhance lipophilicity (logP >3.0).
- R2 (Acetamide N-substituent): Electron-withdrawing groups (e.g., 3-fluorophenyl) improve membrane penetration.
- Methods:
- Computational Docking: Use AutoDock Vina to predict binding to bacterial dihydrofolate reductase .
- MIC Testing: Against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative strains .
Basic: What strategies ensure the stability of 3(4H)-Quinazolineacetamide derivatives during long-term storage?
Methodological Answer:
- Lyophilization: Store as lyophilized powders at -20°C under argon.
- Light Sensitivity: Use amber vials to prevent photodegradation.
- Stability Indicating Assays: Monitor via HPLC-DAD every 6 months .
Advanced: How can regioselectivity challenges in quinazolinone functionalization be addressed?
Methodological Answer:
- Catalytic Control: Use Pd(OAc)/Xantphos for C-3 arylation (yields >75%).
- Protecting Groups: Boc-protection of the acetamide nitrogen directs electrophilic substitution to C-6.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor kinetically controlled pathways .
Basic: What theoretical frameworks guide the design of 4-oxo-quinazolineacetamide-based enzyme inhibitors?
Methodological Answer:
- Molecular Topology: Apply Hosoya’s Z-index to predict binding affinity.
- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors at 4-oxo position).
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess electrostatic complementarity .
Advanced: What alternative synthetic methodologies (e.g., flow chemistry) could improve scalability of quinazolinone derivatives?
Methodological Answer:
- Microreactor Systems: Achieve 90% yield in <30 min residence time (vs. 6h batch).
- Photocatalysis: Use eosin Y/blue LED for C–N coupling (reduces Pd waste).
- DoE Optimization: Apply Taguchi methods to balance temperature/residence time .
Basic: How should researchers validate the reproducibility of synthetic protocols for 3(4H)-Quinazolineacetamide derivatives?
Methodological Answer:
- Interlab Studies: Collaborate with 3+ labs to test protocol robustness.
- Critical Parameter Reporting: Document exact equivalents (e.g., 1.2 eq. KCO), stirring rates.
- Open-Source Data: Share raw NMR/HPLC files via repositories like Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
